![molecular formula C16H13N7O2 B2376986 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 2034416-04-9](/img/structure/B2376986.png)
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C16H13N7O2 and its molecular weight is 335.327. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer and Anti-inflammatory Properties
Compounds structurally similar to N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide have been synthesized and evaluated for their potential anticancer and anti-inflammatory activities. For instance, a study on novel pyrazolopyrimidines derivatives highlighted their synthesis and biological evaluation, demonstrating significant cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7, as well as 5-lipoxygenase inhibition, which is a marker for anti-inflammatory activity (Rahmouni et al., 2016).
Antiviral Activity
Another area of application for compounds related to N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is in antiviral research. A study demonstrated the synthesis of benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine derivatives, showing remarkable antiavian influenza virus activity. These compounds were tested in vitro and found to possess significant activities against the influenza A virus (subtype H5N1), indicating their potential application in antiviral therapy (Hebishy et al., 2020).
Heterocyclic Synthesis
Compounds with a pyrazolopyrimidine core are also key intermediates in the synthesis of various heterocyclic compounds. Their reactivity allows for the creation of diverse heterocyclic systems with potential biological activities. For example, the preparation and reactions of certain pyrazolopyrimidine derivatives have led to the synthesis of compounds with excellent biocidal properties against a range of microbial pathogens (Youssef et al., 2011).
Imaging Agents in Neuroinflammation
A specific application in the field of medical imaging involves the synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a potential PET agent for imaging of IRAK4 enzyme in neuroinflammation. This highlights the compound's relevance in developing diagnostic tools for neuroinflammatory conditions (Wang et al., 2018).
Insecticidal Applications
Research into the insecticidal properties of pyrazolopyrimidine derivatives has also been conducted, indicating their potential as bioactive agents against agricultural pests such as the cotton leafworm, Spodoptera littoralis. This application demonstrates the versatility of such compounds in contributing to agricultural pest management strategies (Soliman et al., 2020).
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle . This interaction likely involves the formation of essential hydrogen bonds with key residues in the CDK2 active site . The inhibition of CDK2 leads to a significant alteration in cell cycle progression, in addition to apoptosis induction within certain cell lines .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental process in cellular replication. By disrupting the normal progression of the cell cycle, the compound can inhibit the growth of cancer cells . The downstream effects of this disruption can include the induction of apoptosis, or programmed cell death .
Pharmacokinetics
These properties can help predict the structure requirement for the observed antitumor activity .
Result of Action
The result of the compound’s action is a significant inhibition of the growth of certain cell lines . Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer .
Propriétés
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O2/c24-15(12-10-19-22-8-3-6-17-14(12)22)18-7-9-23-16(25)11-4-1-2-5-13(11)20-21-23/h1-6,8,10H,7,9H2,(H,18,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYOQQKPNIXGBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=C4N=CC=CN4N=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

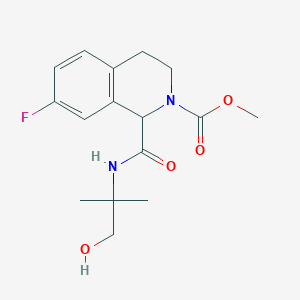
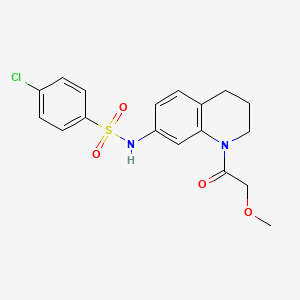
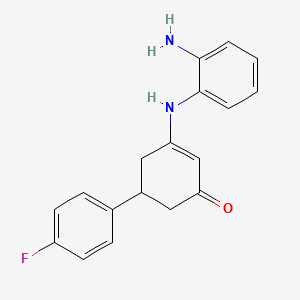
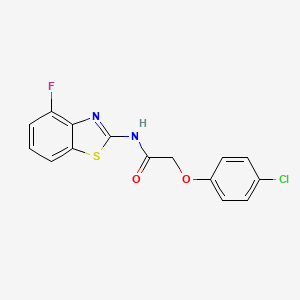
![2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole](/img/structure/B2376911.png)
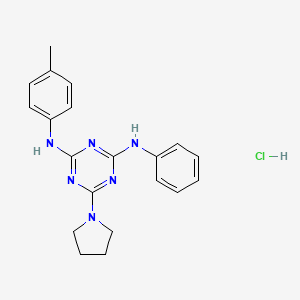
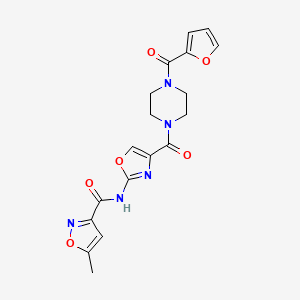
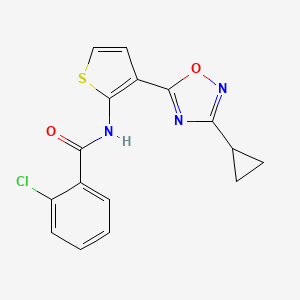
![(E)-ethyl 4-oxo-3-(p-tolyl)-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2376917.png)


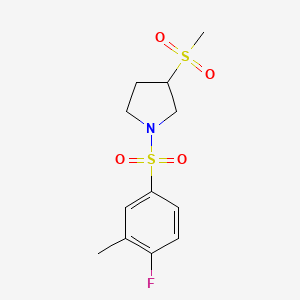
![N-(4-methylbenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2376924.png)
